4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one
Overview
Description
4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-amino-3-methyl-1,2,4-triazine with suitable reagents to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process might include steps like purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of functional groups to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups, leading to a range of derivatives with different properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes, binding to receptors, or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazine: A related compound with similar structural features.
6-Methyl-1,2,4-triazine: Another triazine derivative with a methyl group at a different position.
5,6-Dihydro-1,2,4-triazine: A compound with a similar dihydrotriazine core.
Uniqueness
4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the triazine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-amino-6-methyl-5,6-dihydro-1,2,4-triazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-3-2-8(5)4(9)7-6-3/h3H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBHLLKFYUXYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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